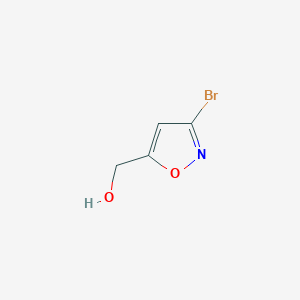

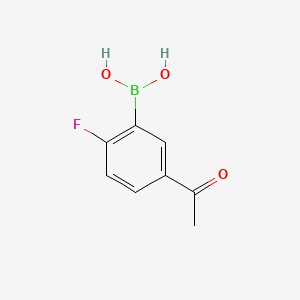

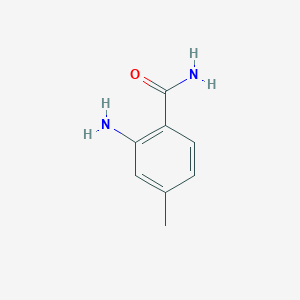

![molecular formula C9H4BrClO2 B1273745 5-Bromobenzo[b]furan-2-carbonyl chloride CAS No. 62878-96-0](/img/structure/B1273745.png)

5-Bromobenzo[b]furan-2-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated furan derivatives is well-documented in the provided papers. For instance, paper describes the preparation of (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones starting from commercially available maleic anhydrides. The key step in this synthesis involves a debrominative decarboxylation or a bromodecarboxylation reaction. Similarly, paper outlines the synthesis of deuterium-labeled furan derivatives from bromobenzene, suggesting a multi-step process that could potentially be adapted for the synthesis of 5-Bromobenzo[b]furan-2-carbonyl chloride.

Molecular Structure Analysis

The molecular structure of brominated furan derivatives is discussed in paper , where the furan ring is described as almost planar, and the benzene ring is essentially planar. The inclination angle between the two rings and the average bond distances provide valuable information about the spatial arrangement and electronic distribution within the molecule. This information is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of brominated furan derivatives is highlighted in the papers, where these compounds are investigated for their biological activities. For example, paper explores the ability of furanones to interfere with microbial communication and biofilm formation, indicating that the brominated furan derivatives can participate in chemical reactions relevant to quorum sensing inhibition. This suggests that 5-Bromobenzo[b]furan-2-carbonyl chloride may also exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated furan derivatives can be inferred from their molecular structure and synthesis pathways. Paper provides crystallographic data for a related compound, which helps in understanding the solid-state properties such as crystal system, unit-cell parameters, and space group. These properties are essential for the characterization and application of the compound in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Palladium-Catalyzed Cross-Coupling: The compound has been utilized in palladium-catalyzed cross-coupling reactions for synthesizing 2-alkenylbenzo[b]furan derivatives, demonstrating high efficiency and yields up to 97% (Wen et al., 2020).

- Synthesis of 2-Aroylbenzofuran-3-ols: It serves as a starting material in the synthesis of 2-aroyl-5-bromobenzo[b]furan-3-ol compounds, characterized by mass spectrometry and NMR spectroscopy, with potential cytotoxicity against human cancer cell lines (Công et al., 2020).

- One-Pot Synthesis of α-Carbonyl Bicyclic Furans: A one-pot approach to construct α-carbonyl bicyclic furans from diynones, including this compound, has been reported. This methodology yields α-carbonyl-functionalized dihydroisobenzofuran derivatives (Hamal & Chalifoux, 2017).

Medicinal and Biological Applications

- Antitubercular Agents: Novel dibenzo[b,d]furan-1,2,3-triazole conjugates, synthesized using this compound, have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, with minimal cytotoxicity (Yempala et al., 2014).

Optical and Electronic Applications

- Optoelectronics: Aryl-vinyl benzo[1,2-b:4,5-b′]difuran derivatives, synthesized from this compound, have potential applications in optoelectronics. These compounds exhibit UV–Vis fluorescence and can be used as organic materials for organic light-emitting devices (Bosiak et al., 2012).

Miscellaneous Applications

- Liquid Crystal Synthesis: It has been used in the synthesis of 5-(4-alkyl- and 4-alkoxy-phenyl)-2-cyanobenzo[b]furans, which show similar mesophase types to analogous biphenyl and terphenyl compounds, indicating its relevance in the field of liquid crystals (Friedman et al., 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-1-benzofuran-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPAEHRRVKLUHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383754 |

Source

|

| Record name | 5-bromobenzo[b]furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[b]furan-2-carbonyl chloride | |

CAS RN |

62878-96-0 |

Source

|

| Record name | 5-bromobenzo[b]furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

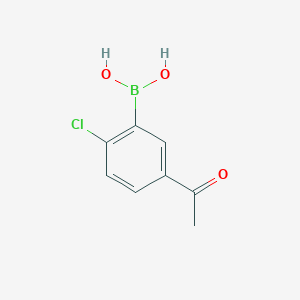

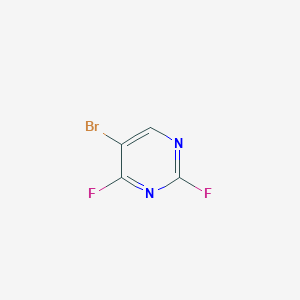

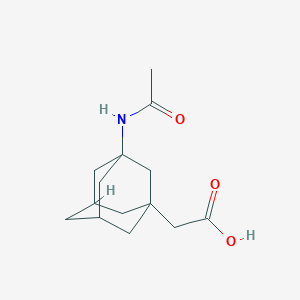

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)